3-Hydroxy-5-isobutyl hydantoin
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Overview
Description
3-Hydroxy-5-isobutyl hydantoin is a derivative of hydantoin, a five-membered heterocyclic compound containing nitrogen and oxygen atoms. Hydantoins are known for their diverse biological and pharmacological activities, making them valuable in medicinal and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing hydantoins, including 3-Hydroxy-5-isobutyl hydantoin, is the Bucherer–Bergs reaction. This reaction involves heating an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at 60–70°C . Another method involves the reaction of α-amino methyl ester hydrochlorides with carbamates, which provides substituted hydantoins via ureido derivatives that cyclize under basic conditions .
Industrial Production Methods
Industrial production of hydantoins often employs the Bucherer–Bergs reaction due to its simplicity and efficiency. This method is scalable and can be adapted for large-scale production, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-isobutyl hydantoin can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Hydroxy-5-isobutyl hydantoin has several scientific research applications:
Biology: Hydantoin derivatives are used in the study of enzyme mechanisms and as enzyme inhibitors.
Medicine: Hydantoins are known for their anticonvulsant, antiarrhythmic, and antibacterial properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-isobutyl hydantoin involves its interaction with specific molecular targets and pathways. For example, hydantoins can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various pharmacological effects, such as anticonvulsant and antiarrhythmic activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Hydroxy-5-isobutyl hydantoin include other hydantoin derivatives such as:
- 5,5-Dimethylhydantoin
- 5-Phenylhydantoin
- 5,5-Diphenylhydantoin (Phenytoin)
Uniqueness
What sets this compound apart from other hydantoin derivatives is its specific substitution pattern, which can lead to unique biological and pharmacological properties. For instance, the presence of the hydroxyl group and the isobutyl side chain can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
56775-99-6 |
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Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-hydroxy-5-(2-methylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O3/c1-4(2)3-5-6(10)9(12)7(11)8-5/h4-5,12H,3H2,1-2H3,(H,8,11) |
InChI Key |
NSPHKKWAWNSWNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=O)N1)O |
Origin of Product |
United States |
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